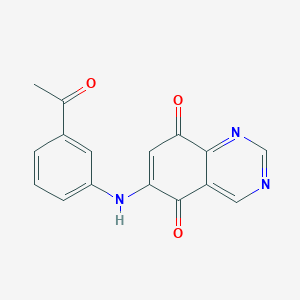
2,3,5-Tribromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo various coupling reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Diazonium Salts: Intermediate products for further reactions.
Reduced Amines: Products of reduction reactions.
Aplicaciones Científicas De Investigación
2,3,5-Tribromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparación Con Compuestos Similares
2,4,6-Tribromoaniline: Another brominated derivative of aniline with bromine atoms at the 2, 4, and 6 positions.
2,3,4-Tribromoaniline: Brominated aniline with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
609-17-6 |
|---|---|
Fórmula molecular |
C6H4Br3N |
Peso molecular |
329.81 g/mol |
Nombre IUPAC |
2,3,5-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
Clave InChI |
BRFIPEIKLLLCJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)




![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)





